Positional Isomerism: 3-Carbothioamide vs 2-Carbothioamide
The position of the carbothioamide group on the pyridine ring significantly impacts molecular properties and reactivity. For the 3-substituted isomer (5-Bromopyridine-3-carbothioamide), the computed XLogP3-AA is 1.0 [1]. While a direct experimental comparison of logP for the 2-substituted isomer is not available, the difference in substitution pattern is known to alter electron density on the ring and hydrogen-bonding capacity. Furthermore, the 3-carbothioamide scaffold has been validated in high-resolution crystal structures with Sirtuin 2 (Sirt2), demonstrating a specific binding mode [2], whereas the 2-substituted isomer lacks such publicly available structural validation.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 5-Bromopyridine-2-carbothioamide (CAS 1215520-94-7): Predicted value not available |
| Quantified Difference | N/A (direct comparison not available, but structural difference is significant) |
| Conditions | Computed property (PubChem) |
Why This Matters
The 3-positional isomer provides a validated structural scaffold for targeting enzymes like Sirt2, whereas the 2-isomer may not replicate these interactions, making the 3-isomer the preferred choice for medicinal chemistry campaigns against this target class.
- [1] PubChem. (2026). 5-Bromo-3-pyridinecarbothioamide (CID 7147134). National Center for Biotechnology Information. View Source
- [2] Friedrich, F., et al. (2025). Efficient Crystallization of Apo Sirt2 for Small-Molecule Soaking and Structural Analysis of Ligand Interactions. Journal of Medicinal Chemistry, 68, 10771-10780. View Source
